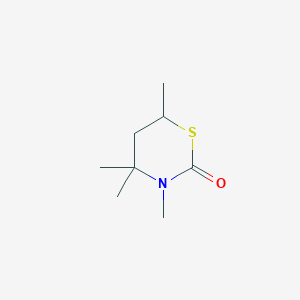

3,4,4,6-Tetramethyl-1,3-thiazinan-2-one

Description

3,4,4,6-Tetramethyl-1,3-thiazinan-2-one is a sulfur-containing heterocyclic compound characterized by a thiazinanone core with four methyl substituents at positions 3, 4, 4, and 5. For instance, analogous thiadiazine-thione derivatives (e.g., compounds 5–8 in ) are synthesized using tetramethyluronium-based coupling agents like TBTU, achieving moderate yields (41–79%) . Such methods may inform synthetic strategies for the target compound.

Properties

CAS No. |

60431-75-6 |

|---|---|

Molecular Formula |

C8H15NOS |

Molecular Weight |

173.28 g/mol |

IUPAC Name |

3,4,4,6-tetramethyl-1,3-thiazinan-2-one |

InChI |

InChI=1S/C8H15NOS/c1-6-5-8(2,3)9(4)7(10)11-6/h6H,5H2,1-4H3 |

InChI Key |

HJBRPRAIJFICKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(C(=O)S1)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one can be achieved through several methods. One common approach involves the reaction of N,N′-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, and proceeds with high current efficiency . Another method involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions, resulting in moderate to good yields .

Industrial Production Methods: Industrial production of 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen and sulfur atoms in the ring structure.

Common Reagents and Conditions: Common reagents used in the reactions of 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3,4,4,6-Tetramethyl-1,3-thiazinan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, it has been studied for its potential use in treating various diseases due to its interaction with specific molecular targets .

Mechanism of Action

The mechanism of action of 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one involves its interaction with molecular targets such as G-protein coupled receptors (CB1) and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs: Thiazinanone and Thiadiazine Derivatives

The structural uniqueness of 3,4,4,6-tetramethyl-1,3-thiazinan-2-one lies in its methyl substitution pattern, which distinguishes it from related heterocycles. For example:

- 1,3,5-Thiadiazine-2-thione derivatives (): These compounds feature sulfur and nitrogen atoms in a six-membered ring but lack the ketone group and specific methyl positions seen in the target compound. Substitutions (e.g., ethylthio or phenyl groups) influence antimicrobial activity, suggesting that methyl positioning in 3,4,4,6-tetramethyl-1,3-thiazinan-2-one could similarly modulate bioactivity .

- Pyrimidinone derivatives (): Complex structures like 4i and 4j incorporate coumarin and tetrazole moieties but share the use of methyl groups to stabilize heterocyclic cores. The absence of sulfur in these analogs highlights the role of sulfur in thiazinanone reactivity .

Table 1: Structural Comparison of Heterocyclic Derivatives

Functional Analogues: Tetramethyl-Containing Compounds

Methyl groups enhance thermal stability and lipophilicity, making tetramethyl-substituted compounds valuable across industries. Key comparisons include:

- Tetramethyl bisphenol F derivatives (): Used as BPA alternatives in epoxy resins, these compounds exhibit low estrogenic activity but lack the heterocyclic sulfur core of thiazinanones. Their "BPA-free" labeling underscores regulatory challenges shared by methyl-substituted compounds .

- Industrial tetramethyl compounds: Tetramethyl silane (): Highly flammable, used in semiconductor manufacturing. Contrasts with thiazinanones in hazard profile . Tetramethyl lead (): Discontinued due to neurotoxicity, historically used as a fuel additive. Highlights the importance of substituent choice (lead vs. sulfur) in toxicity . Tetramethyl ammonium hydroxide (): Corrosive, used in electronics. Demonstrates how nitrogen vs. sulfur cores alter chemical behavior .

Table 2: Functional and Hazard Profiles of Tetramethyl Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.